Cas no 876715-94-5 (2-Azepan-1-yl-2-(4-fluoro-phenyl)-ethylamine)
2-Azepan-1-yl-2-(4-fluoro-phenyl)-ethylamine Chemical and Physical Properties
Names and Identifiers
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- 2-Azepan-1-yl-2-(4-fluoro-phenyl)-ethylamine
- AKOS000142083
- HMS1704P01
- AKOS016340965
- 2-azepan-1-yl-2-(4-fluorophenyl)ethanamine
- 2-(azepan-1-yl)-2-(4-fluorophenyl)ethanamine
- SB81019
- BB 0218650
- CS-0322166
- PS-0193
- MFCD07643223
- 876715-94-5
- 2-(azepan-1-yl)-2-(4-fluorophenyl)ethan-1-amine
- ALBB-004295
- STK503080
-
- MDL: MFCD07643223
- Inchi: 1S/C14H21FN2/c15-13-7-5-12(6-8-13)14(11-16)17-9-3-1-2-4-10-17/h5-8,14H,1-4,9-11,16H2
- InChI Key: RWUVPSINUTZQTN-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1)C(CN)N1CCCCCC1
Computed Properties
- Exact Mass: 236.16887684g/mol
- Monoisotopic Mass: 236.16887684g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 206
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 29.3Ų
2-Azepan-1-yl-2-(4-fluoro-phenyl)-ethylamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 042578-1g |
2-Azepan-1-yl-2-(4-fluorophenyl)ethanamine |
876715-94-5 | 1g |
£409.00 | 2022-03-01 | ||
| Fluorochem | 042578-5g |
2-Azepan-1-yl-2-(4-fluorophenyl)ethanamine |
876715-94-5 | 5g |
£1225.00 | 2022-03-01 | ||
| Fluorochem | 042578-10g |
2-Azepan-1-yl-2-(4-fluorophenyl)ethanamine |
876715-94-5 | 10g |
£1837.00 | 2022-03-01 | ||
| Chemenu | CM115296-1g |
2-azepan-1-yl-2-(4-fluorophenyl)ethanamine |
876715-94-5 | 95% | 1g |
$240 | 2021-06-10 | |
| Chemenu | CM115296-5g |
2-azepan-1-yl-2-(4-fluorophenyl)ethanamine |
876715-94-5 | 95% | 5g |
$720 | 2021-06-10 | |
| Chemenu | CM115296-10g |
2-azepan-1-yl-2-(4-fluorophenyl)ethanamine |
876715-94-5 | 95% | 10g |
$1080 | 2021-06-10 | |
| TRC | A018735-100mg |
2-Azepan-1-yl-2-(4-fluoro-phenyl)-ethylamine |
876715-94-5 | 100mg |
$ 185.00 | 2022-05-31 | ||
| TRC | A018735-250mg |
2-Azepan-1-yl-2-(4-fluoro-phenyl)-ethylamine |
876715-94-5 | 250mg |
$ 380.00 | 2022-05-31 | ||
| TRC | A018735-500mg |
2-Azepan-1-yl-2-(4-fluoro-phenyl)-ethylamine |
876715-94-5 | 500mg |
$ 600.00 | 2022-05-31 | ||
| Chemenu | CM115296-1g |
2-azepan-1-yl-2-(4-fluorophenyl)ethanamine |
876715-94-5 | 95% | 1g |
$*** | 2023-05-29 |
2-Azepan-1-yl-2-(4-fluoro-phenyl)-ethylamine Suppliers
2-Azepan-1-yl-2-(4-fluoro-phenyl)-ethylamine Related Literature
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
Additional information on 2-Azepan-1-yl-2-(4-fluoro-phenyl)-ethylamine
Introduction to 2-Azepan-1-yl-2-(4-fluoro-phenyl)-ethylamine (CAS No. 876715-94-5)
2-Azepan-1-yl-2-(4-fluoro-phenyl)-ethylamine, identified by the CAS number 876715-94-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of azepane derivatives, characterized by a seven-membered heterocyclic ring containing nitrogen, which is further functionalized with an ethylamine side chain and a 4-fluorophenyl group. The structural features of this molecule make it a promising candidate for various biological and pharmacological applications, particularly in the development of novel therapeutic agents.
The azepane core is known for its favorable pharmacokinetic properties, including good oral bioavailability and reduced metabolic liability. This structural motif has been extensively explored in drug design due to its ability to mimic the conformational flexibility of biological targets, thereby enhancing binding affinity and selectivity. The introduction of a 4-fluoro-phenyl group at the 2-position of the azepane ring introduces additional electronic and steric effects that can modulate the compound's interaction with biological receptors. The presence of a fluorine atom, in particular, is often associated with increased metabolic stability and improved pharmacological activity.
The ethylamine side chain at the 1-position of the azepane ring further contributes to the compound's chemical diversity, allowing for potential modifications that could enhance its solubility, permeability, or target specificity. This structural arrangement suggests that 2-Azepan-1-yl-2-(4-fluoro-phenyl)-ethylamine may exhibit properties suitable for applications in central nervous system (CNS) drug development, where blood-brain barrier penetration is a critical factor. Recent studies have highlighted the importance of fluorinated aromatic rings in enhancing receptor binding affinity, making this compound a valuable scaffold for further exploration.
In the context of modern drug discovery, the synthesis and characterization of 2-Azepan-1-yl-2-(4-fluoro-phenyl)-ethylamine (CAS No. 876715-94-5) have been influenced by advances in synthetic methodologies and computational chemistry. The fluorine atom in the phenyl ring can be introduced via various synthetic routes, including nucleophilic aromatic substitution or cross-coupling reactions, which allow for high selectivity and yield. The azepane core can be constructed through cyclization reactions involving appropriate precursors, such as amino alcohols or imines, which are readily accessible through multi-step synthetic pathways.
One of the most compelling aspects of this compound is its potential as a precursor for more complex pharmacophores. By leveraging its structural flexibility, researchers can explore derivatives that may exhibit enhanced efficacy or reduced side effects compared to existing therapeutic agents. For instance, modifications to the ethylamine side chain could lead to improved bioavailability or targeted delivery systems. Additionally, the fluorine atom provides a handle for further functionalization via techniques such as halogen-metal exchange or palladium-catalyzed reactions, enabling the creation of diverse chemical libraries for high-throughput screening.
The pharmacological profile of 2-Azepan-1-yl-2-(4-fluoro-phenyl)-ethylamine is still under investigation, but preliminary studies suggest that it may interact with multiple biological targets relevant to neurological disorders and inflammatory conditions. The combination of an azepane scaffold with a fluorinated phenyl group creates a unique chemical entity that could disrupt disease pathways through mechanisms such as receptor modulation or enzyme inhibition. As computational modeling techniques continue to evolve, virtual screening approaches are being employed to predict potential binding interactions between this compound and biological targets, accelerating the discovery process.
Recent advancements in medicinal chemistry have emphasized the importance of structure-based drug design, where computational methods are used to optimize molecular structures for improved pharmacological activity. The three-dimensional structure of 2-Azepan-1-yl-2-(4-fluoro-phenyl)-ethylamine, as determined through X-ray crystallography or NMR spectroscopy, provides critical insights into its interactions with biological targets. These structural data are essential for guiding synthetic modifications aimed at enhancing potency, selectivity, and pharmacokinetic properties.
The synthesis of this compound also highlights the growing importance of green chemistry principles in pharmaceutical research. Efficient synthetic routes that minimize waste and reduce environmental impact are increasingly preferred in industrial settings. Techniques such as catalytic hydrogenation or microwave-assisted synthesis have been explored to streamline the preparation of complex molecules like 2-Azepan-1-yl-2-(4-fluoro-phenyl)-ethylamine, ensuring scalability while maintaining high purity standards.
In conclusion,2-Azepan-1-ylyl-(4-fluorophenyl)ethylamine (CAS No. 876715--94--5) represents an intriguing example of how structural innovation can drive pharmaceutical discovery forward. Its unique combination of an azepane core,(4-fluorophenyl) substituent,and ethylamine side chain positions it as a versatile scaffold for developing novel therapeutics across multiple disease areas. As research progresses,this compound will likely play an important role in shaping future drug design strategies, leveraging both experimental synthesis and computational modeling to unlock new possibilities in medicinal chemistry.
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